3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one
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Overview
Description
3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is a complex organic compound featuring a pyrazole ring substituted with a cyclohexyl and a methyl group, linked to a pyrrolidinone moiety through a propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the 1-cyclohexyl-5-methylpyrazole core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions. This intermediate is then reacted with 3-chloropropan-2-ylamine to introduce the amino group, followed by coupling with 2-pyrrolidinone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols from the pyrrolidinone carbonyl group.
Scientific Research Applications
Chemistry
In chemistry, 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The pyrazole ring is a known pharmacophore, and modifications to this structure can lead to compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is largely dependent on its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-methylpyrazole: Lacks the amino and pyrrolidinone groups, making it less versatile in synthetic applications.
3-Aminopyrazole: A simpler structure that serves as a precursor for more complex pyrazole derivatives.
2-Pyrrolidinone: A common lactam used in various synthetic applications but lacks the pyrazole moiety.
Uniqueness
3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is unique due to its combination of a pyrazole ring with a cyclohexyl and methyl group, an amino linkage, and a pyrrolidinone moiety
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[(1-cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-12(2)20-10-9-15(17(20)22)18-16-11-13(3)21(19-16)14-7-5-4-6-8-14/h11-12,14-15H,4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMLAQVZANBGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC3CCN(C3=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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